2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that features a fluorophenyl group and a thiazole ring
Mechanism of Action
Target of Action
The primary target of 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide is heparanase , an enzyme involved in the degradation of heparan sulfate . Heparanase plays a crucial role in tissue remodeling, inflammation, and cancer metastasis.
Mode of Action
This compound acts as a heparanase inhibitor . By inhibiting heparanase, it prevents the degradation of heparan sulfate, thereby affecting various biological processes that rely on this activity.
Biochemical Pathways
The inhibition of heparanase affects several biochemical pathways. Heparan sulfate degradation is a key step in the extracellular matrix remodeling, which is crucial for cell migration and tissue morphogenesis. Therefore, inhibiting heparanase can impact these processes. Additionally, heparanase is implicated in the release of growth factors bound to heparan sulfate, influencing angiogenesis and tumor growth .
Result of Action
By inhibiting heparanase, this compound can potentially reduce tumor growth and metastasis . This is due to the role of heparanase in promoting angiogenesis and cell migration, both of which are critical for tumor progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-fluoroaniline with thioamide derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
Compared to its analogs, 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJAGGNMPCZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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